Ethyl 2-oxo-2-(pyridin-2-yl)acetate
Overview
Description
Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical Properties
Ethyl 2-oxo-2-(pyridin-2-yl)acetate, along with other pyridine derivatives, has been studied for its molecular and electronic properties using density functional theory (DFT) and quantum chemical calculations. These studies have focused on parameters like highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities (Bouklah et al., 2012).
Memory Facilitation in Mice
Several studies have synthesized various forms of this compound and tested their effects on memory in mice. These compounds have been observed to facilitate memory, as evidenced by tests like the swimming maze test (Li Ming-zhu, 2010), (Li Ming-zhu, 2012), (Li Ming-zhu, 2010).
Crystal Structure and Energy Frameworks
The crystal structure and 3D energy frameworks of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, a related compound, have been characterized. This includes analysis of intermolecular interactions and supramolecular architecture, providing insights into its molecular structure and potential applications (Kumara et al., 2019).
Synthetic Chemistry Applications
This compound has also been utilized in various synthetic chemistry applications. For instance, its derivative, ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate, has been used for the chemoselective synthesis of tetrahydropyridin-3-yl acetates, showcasing its versatility in the synthesis of complex organic compounds (Pretto et al., 2019).
Coordination Polymers
The compound has also been used in the synthesis of coordination polymers. In one study, ethyl 2-(pyridin-2-yl)acetates were reacted with transition-metal ions under solvothermal conditions, leading to the formation of unique three-dimensional coordination polymers (Hu et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes
Mode of Action
The exact mode of action of Ethyl 2-oxo-2-(pyridin-2-yl)acetate is currently unknown due to the lack of specific studies on this compound . It’s possible that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various pathways, such as the egfr/pi3k/akt/mtor signaling pathway
Pharmacokinetics
It’s known that the compound’s lipophilicity and water solubility can impact its bioavailability .
Result of Action
Related compounds have been shown to inhibit proliferation, migration, and invasion of certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s efficacy can be influenced by the presence of other molecules in the environment .
Properties
IUPAC Name |
ethyl 2-oxo-2-pyridin-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8(11)7-5-3-4-6-10-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDSWUCVBZVOSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433728 | |
Record name | ETHYL 2-PYRIDINEGLYOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55104-63-7 | |
Record name | ETHYL 2-PYRIDINEGLYOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.